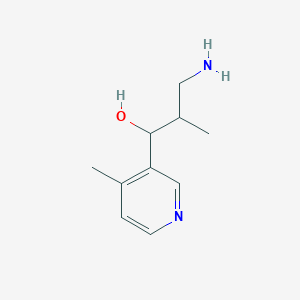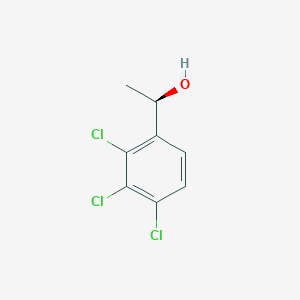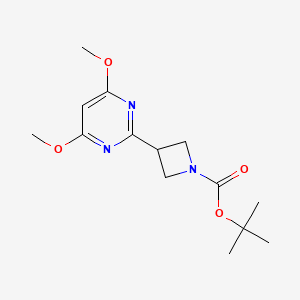
3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid, can be achieved through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves catalytic processes using nickel or palladium-based systems. These methods are efficient and can produce high yields of the desired compounds . The Kumada catalyst-transfer polycondensation and Suzuki–Miyaura coupling are popular strategies for synthesizing functionalized thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorothiophen-2-yl)propanoic acid: A similar compound with a propanoic acid group instead of the difluoropropanoic acid group.
2,5-Dibromo-3-hexylthiophene: Another thiophene derivative used in the synthesis of conjugated polymers.
Benzothiophene derivatives: Compounds with a benzene ring fused to a thiophene ring, used in various biological applications.
Uniqueness
The difluoropropanoic acid group also adds to its distinct chemical properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C7H5ClF2O2S |
|---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C7H5ClF2O2S/c8-5-2-1-4(13-5)3-7(9,10)6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
HRFKVOMXGBSPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B15255034.png)
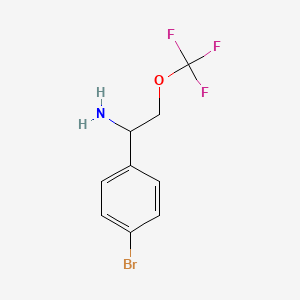
![1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15255048.png)
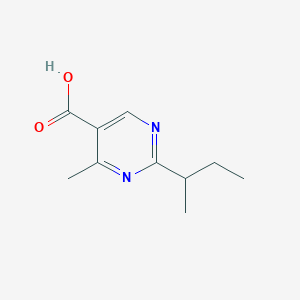
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde](/img/structure/B15255065.png)

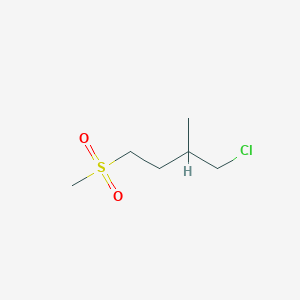

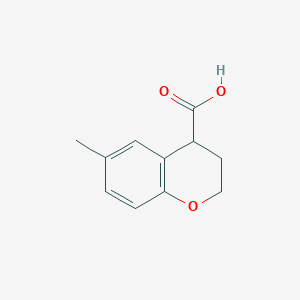
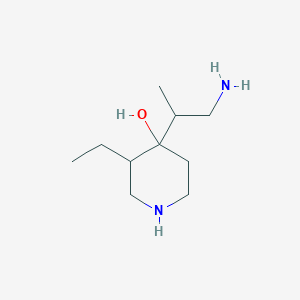
![3-[(3-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15255122.png)
